molecular formula C19H12ClN3O5 B251892 N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide

Cat. No.: B251892
M. Wt: 397.8 g/mol
InChI Key: NFDAYXPKMUAGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is not fully understood. However, it has been suggested that its antibacterial and antifungal activities may be attributed to its ability to inhibit the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
This compound has been reported to exhibit low toxicity and no significant adverse effects on the liver and kidney functions in animal studies. However, further studies are needed to investigate its potential toxicity and side effects in humans.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide in lab experiments is its potential broad-spectrum antibacterial and antifungal activities. However, its limited solubility in aqueous solutions may pose challenges in certain experimental settings.

Future Directions

There are several potential future directions for the research on N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to explore its potential applications in the development of new antimicrobial agents for the treatment of infectious diseases. Additionally, further studies are needed to investigate its potential toxicity and side effects in humans, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-chlorobenzylamine with 2-hydroxybenzaldehyde to form 2-(4-chlorobenzylideneamino)phenol. This intermediate is then reacted with 2-nitrobenzoyl chloride to form N-(2-nitrobenzoyl)-2-(4-chlorobenzylideneamino)phenol. Finally, the reaction of N-(2-nitrobenzoyl)-2-(4-chlorobenzylideneamino)phenol with furfurylamine yields this compound.

Scientific Research Applications

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has been studied for its potential applications in various research fields. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. In addition, it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Properties

Molecular Formula

C19H12ClN3O5

Molecular Weight

397.8 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H12ClN3O5/c20-12-3-1-11(2-4-12)9-17-22-14-10-13(5-6-15(14)27-17)21-19(24)16-7-8-18(28-16)23(25)26/h1-8,10H,9H2,(H,21,24)

InChI Key

NFDAYXPKMUAGNK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl

Origin of Product

United States

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